molecular formula C16H20N2O4S2 B2755971 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034387-03-4

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2755971
CAS No.: 2034387-03-4
M. Wt: 368.47
InChI Key: GUHBSQIRVQHSSE-UHFFFAOYSA-N
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Description

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2034387-03-4) is a chemical compound with the molecular formula C 16 H 20 N 2 O 4 S 2 and a molecular weight of 368.47 g/mol . This molecule features a thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure known for its significant role in medicinal chemistry . The TZD core is recognized for its versatility and is a key pharmacophore in several biologically active molecules, particularly those involved in metabolic regulation . Researchers are exploring TZD derivatives primarily for their potential as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators . PPAR-γ is a nuclear receptor that plays a central role in glucose and lipid homeostasis, and its agonists are a established target for improving insulin sensitivity in Type 2 Diabetes research . Molecular docking studies of similar TZD derivatives have shown promising binding affinities to the PPAR-γ protein, indicating their potential as antidiabetic agents . Beyond metabolic research, the TZD scaffold is also under investigation in other therapeutic areas, including as antimicrobial agents, due to its ability to inhibit bacterial enzymes like Mur ligases . This compound is supplied for non-clinical, in-vitro research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(2-phenylethylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-15-12-23-16(20)18(15)14-6-9-17(10-7-14)24(21,22)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHBSQIRVQHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the phenethylsulfonyl group. The final step involves the formation of the thiazolidine-2,4-dione ring.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Phenethylsulfonyl Group: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.

    Formation of Thiazolidine-2,4-dione Ring: The thiazolidine-2,4-dione ring can be formed through a cyclization reaction involving a dione precursor and a thiol or amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Condensation Reactions

Thiazolidine-2,4-dione derivatives can participate in condensation reactions with aldehydes or ketones. These reactions are often used to modify the structure of the compound to enhance its pharmacological properties.

Example: Knoevenagel Condensation

  • Reactants : Thiazolidine-2,4-dione and an aromatic aldehyde (e.g., benzaldehyde).

  • Catalyst : Piperidine.

  • Solvent : Ethanol.

  • Conditions : Reflux.

  • Product : 5-(Arylidene)thiazolidine-2,4-dione derivatives .

Sulfonylation Reactions

Sulfonylation reactions involve the introduction of a sulfonyl group into the molecule. For compounds like 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione , this would involve reacting a precursor with a sulfonylating agent such as phenethylsulfonyl chloride.

Sulfonylation Reaction:

  • Reactants : Thiazolidine-2,4-dione derivative and phenethylsulfonyl chloride.

  • Solvent : Typically a polar aprotic solvent like DMF or DMSO.

  • Conditions : Room temperature or slightly elevated temperatures.

  • Product : Sulfonylated thiazolidine-2,4-dione derivative.

Analytical Techniques for Characterization

The yield and purity of synthesized compounds are typically analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These methods provide detailed structural information and help confirm the identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose : To determine the molecular structure and confirm the presence of specific functional groups.

  • Types : 1{}^{1}H NMR and 13{}^{13}C NMR are commonly used.

Mass Spectrometry

  • Purpose : To determine the molecular weight and fragmentation pattern of the compound.

  • Types : Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

Pharmacological Activities

Thiazolidine-2,4-dione derivatives are known to modulate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in glucose metabolism and lipid storage . They also exhibit antioxidant and anti-inflammatory activities, making them potential candidates for treating various diseases .

Antioxidant Activity

  • Mechanism : Donation of hydrogen atoms to free radicals.

  • Assays : ABTS and DPPH radical scavenging assays are commonly used .

Anti-inflammatory Activity

  • Mechanism : Inhibition of enzymes like lipoxygenase.

  • Assays : Soybean lipoxygenase inhibition assay .

Data Table: Examples of Thiazolidine-2,4-dione Derivatives and Their Activities

CompoundSynthesis MethodPharmacological Activity
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneKnoevenagel condensationAntioxidant, anti-inflammatory
3-(2-Oxo-2-piperidin-1-yl-ethyl)thiazolidine-2,4-dioneN-AlkylationPotential PPAR modulator
5-(3-Nitro-arylidene)thiazolidine-2,4-dioneCondensation reactionPotential pharmacological activities

This table highlights the diversity of thiazolidine-2,4-dione derivatives and their potential applications in medicinal chemistry. Further research is needed to explore the specific properties and applications of This compound .

Scientific Research Applications

Biological Activities

The biological activity of 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is primarily attributed to its thiazolidine-2,4-dione core. Compounds in this class are known for their diverse pharmacological properties, including:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
  • Antidiabetic Properties : Similar to other thiazolidinediones, it may enhance insulin sensitivity and glucose metabolism, suggesting potential use in diabetes management.
  • Anticancer Potential : Preliminary studies indicate interactions with cellular signaling pathways involved in cancer proliferation, positioning it as a candidate for cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Anti-inflammatory Activity : Research demonstrated that this compound significantly reduced markers of inflammation in vitro and in vivo models.
  • Antidiabetic Mechanism Exploration : Another study indicated that the compound improved insulin sensitivity in diabetic animal models, suggesting its potential as a therapeutic agent for type 2 diabetes.

Mechanism of Action

The mechanism of action of 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at the 3-Position

The 3-position of TZD derivatives is critical for modulating biological activity. Below is a comparative analysis of key analogues:

Compound 3-Position Substituent Biological Activity Key Findings
3-(1-(Phenethylsulfonyl)piperidin-4-yl)TZD Phenethylsulfonyl-piperidine Undisclosed (structural analogs suggest kinase inhibition potential) Unique sulfonyl-piperidine group may enhance solubility and target selectivity .
(Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD [127] 2-aminoethyl Anticancer (ERK1/2 inhibition) Selective inhibition of melanoma cell proliferation (IC₅₀ ~10 µM) .
3-(Piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)TZD [4b] Piperidin-1-ylmethyl Anti-inflammatory (COX-2 inhibition) Docking score comparable to Diclofenac (ΔG = -8.2 kcal/mol vs. -8.5 kcal/mol) .
3-(4-chloro-benzyl)TZD [3] 4-chloro-benzyl Undisclosed (structural focus) 4-thioxo modification alters electronic properties, impacting reactivity .

Substitutions at the 5-Position

The 5-position arylidene/benzylidene groups are pivotal for target engagement:

  • 3-(1-(Phenethylsulfonyl)piperidin-4-yl)TZD : Lacks a 5-position substituent, unlike most bioactive TZDs. This absence may reduce off-target effects but limit interactions with receptors like PPAR-γ .
  • 5-(4-ethoxybenzylidene)TZD derivatives : Exhibit strong ERK1/2 inhibition due to planar benzylidene groups facilitating kinase active-site binding .
  • 5-(thiophen-2-ylmethylene)TZD [4b] : The thiophene moiety enhances COX-2 affinity via hydrophobic interactions with the enzyme’s active site .

Pharmacological and Structural Insights

  • Anticancer Activity: Phenethylsulfonyl-piperidine analogs share structural similarities with DMPI (a piperidine-containing indole derivative), which synergizes with carbapenems against MRSA .
  • Antidiabetic Potential: Unlike Rosiglitazone (a 5-benzylidene TZD), the absence of a 5-substituent in the target compound may preclude PPAR-γ activation, reducing cardiovascular risks associated with classical TZDs .
  • Synthetic Accessibility: The phenethylsulfonyl group requires multi-step synthesis, contrasting with simpler alkylation/condensation routes for 3-aminoethyl or 3-benzyl TZDs .

Biological Activity

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione with phenethylsulfonylpiperidine. The general synthesis pathway includes:

  • Formation of Thiazolidine-2,4-dione : This is typically achieved by refluxing monochloroacetic acid with thiourea.
  • Substitution Reaction : The thiazolidine derivative is then reacted with phenethylsulfonylpiperidine under controlled conditions to yield the final product.

Antimicrobial Activity

Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, compounds related to thiazolidine have demonstrated effectiveness against various Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL .

Antiviral Properties

Studies on similar thiazolidine derivatives indicate potential antiviral activities. For example, certain derivatives exhibited moderate protection against viruses such as HIV-1 and herpes simplex virus (HSV-1). The cytotoxic concentrations for these compounds were evaluated in cell lines, revealing a range from 54 to 100 μM for different derivatives .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to significantly increase levels of prostaglandin E₂ (PGE₂) in A549 cells, which is crucial for mediating inflammatory responses and promoting wound healing . This activity suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific cellular pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which suggests a role in managing diabetes .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as the Wnt pathway involved in stem cell regulation and tissue regeneration .

Case Studies

Several studies have highlighted the biological efficacy of thiazolidine derivatives:

  • Antimicrobial Study : A study conducted on various thiazolidine derivatives showed promising results against Staphylococcus aureus and other pathogens, reinforcing the need for further exploration into their therapeutic potentials.
  • Antiviral Screening : In vitro testing indicated that certain derivatives could inhibit viral replication effectively, paving the way for new antiviral drug development.

Data Tables

Biological ActivityMIC (μg/mL)Cytotoxic Concentration (μM)Notes
Antimicrobial (Gram+)2 - 1654 - 100Effective against Staphylococcus spp.
Antiviral (HIV-1)N/A92Moderate protection observed
Anti-inflammatoryN/AN/AIncreased PGE₂ levels

Q & A

What are the recommended synthetic routes for 3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine sulfonylation : React piperidin-4-yl derivatives with phenethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Thiazolidine-2,4-dione conjugation : Couple the sulfonylated piperidine with thiazolidine-2,4-dione via nucleophilic substitution or condensation.
Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • For scale-up, consider microwave-assisted synthesis to reduce reaction time .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
A combination of techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Look for piperidine ring protons (δ 1.5–2.5 ppm) and sulfonyl group deshielding effects.
    • ¹³C NMR : Confirm thiazolidinedione carbonyls (~170–175 ppm) and sulfonamide carbon (δ 50–55 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and sulfonyl S=O vibrations (~1150–1300 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

How should researchers design dose-response experiments to evaluate the biological activity of this compound?

Level: Advanced
Methodological Answer:

In vitro assays :

  • Use cell lines relevant to the target disease (e.g., cancer, diabetes).
  • Apply a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Include positive controls (e.g., rosiglitazone for thiazolidinedione derivatives) .

Statistical Design :

  • Randomize treatments to avoid bias.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Reproducibility : Perform triplicate runs and validate results across independent labs.

What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation approaches:

Orthogonal Assays : Confirm activity using both enzymatic (e.g., PPAR-γ binding) and cell-based assays.

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., via Cochrane Review methods).

Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) .

Computational Modeling : Perform molecular docking to predict binding affinities and explain discrepancies .

What safety precautions are essential when handling sulfonamide-containing derivatives like this compound?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes.
    • Eye exposure: Irrigate with saline solution immediately .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers.

How can environmental persistence studies be designed for this compound?

Level: Advanced
Methodological Answer:

Partitioning Studies :

  • Measure log P (octanol-water) to assess hydrophobicity.
  • Use HPLC-MS to quantify degradation products in simulated wastewater .

Biodegradation Assays :

  • Incubate with soil microbiota and monitor parent compound depletion via GC-MS.

Ecotoxicology :

  • Test acute toxicity in Daphnia magna or algae to estimate LC₅₀ values .

What computational methods predict the metabolic pathways of this sulfonamide-piperidine derivative?

Level: Advanced
Methodological Answer:

In Silico Tools :

  • Use software like Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 oxidation sites.

Isotopic Labeling :

  • Synthesize ¹⁴C-labeled analogs and track metabolites via radiometric detection .

In Vitro Models :

  • Incubate with liver microsomes and analyze metabolites using LC-QTOF-MS .

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Level: Advanced
Methodological Answer:

Scaffold Modifications :

  • Vary substituents on the phenethylsulfonyl group to assess steric/electronic effects.

Biological Screening :

  • Test analogs against a panel of receptors (e.g., PPAR-γ, 5-HT receptors) to identify selectivity.

Data Analysis :

  • Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

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